Comparative CDK2 Inhibition Potency: 2-Benzylideneindolin-3-One Analog vs. Parent Indirubin
A 3-(benzylidene)indolin-2-one analog, which is directly derived from the 2-benzylideneindolin-3-one scaffold, exhibits a potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 60 nM [1]. This represents a substantial improvement in potency compared to the parent natural product indirubin, which inhibits CDK2/cyclin A with an IC50 of 2.2 µM (2200 nM) .
| Evidence Dimension | CDK2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 60 nM (0.06 µM) |
| Comparator Or Baseline | Indirubin: IC50 = 2.2 µM (2200 nM) against CDK2/cyclin A |
| Quantified Difference | 36.7-fold greater potency |
| Conditions | In vitro kinase assay (Cdk2 Inhibitor II); In vitro kinase assay (Indirubin) |
Why This Matters
This 36.7-fold difference in potency is critical for researchers requiring a more potent chemical probe to dissect CDK2-specific biology with minimal off-target effects at lower concentrations.
- [1] Probes & Drugs Portal. (2025). Cdk2 Inhibitor II (PD018716). Compound information. View Source
